N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N~5~-{1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes multiple pyrazole rings, a thienopyrazole core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-{1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of pyrazole intermediates through the condensation of hydrazines with β-diketones or β-ketoesters. These intermediates can then undergo further functionalization to introduce the thienopyrazole core and the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to optimize the reaction conditions. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N~5~-{1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted pyrazole derivatives .
Scientific Research Applications
N~5~-{1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antileishmanial and antimalarial agent.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways due to its interaction with specific molecular targets.
Mechanism of Action
The mechanism of action of N5-{1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, it may inhibit key enzymes or pathways essential for the survival of the parasite. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carboxamide: A simpler pyrazole derivative with similar structural features.
Thieno[2,3-c]pyrazole derivatives: Compounds with a thienopyrazole core but different substituents.
Phenyl-substituted pyrazoles: Compounds with phenyl groups attached to the pyrazole ring.
Uniqueness
N~5~-{1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings.
Properties
Molecular Formula |
C22H21N7OS |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[1-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-yl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H21N7OS/c1-14-16(11-27(3)25-14)12-28-13-17(10-23-28)24-21(30)20-9-19-15(2)26-29(22(19)31-20)18-7-5-4-6-8-18/h4-11,13H,12H2,1-3H3,(H,24,30) |
InChI Key |
ZYNIIQFEIPOWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CN(N=C3)CC4=CN(N=C4C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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